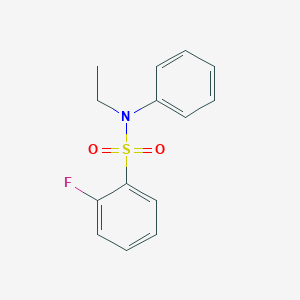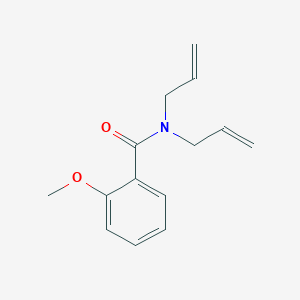![molecular formula C14H15NOS B261829 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAC belongs to the class of thioamides and is structurally similar to other thioamides such as thalidomide and lenalidomide.
Mechanism of Action
The exact mechanism of action of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels (angiogenesis) that are required for tumor growth. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
Future Directions
There are several future directions for the research on 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide involves the reaction of 2-acetylthiophene with 2-phenylethylamine in the presence of acetic anhydride and glacial acetic acid. The reaction yields this compound as a white crystalline solid with a melting point of 103-105°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-phenyl-N-[2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
properties
Molecular Formula |
C14H15NOS |
|---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
2-phenyl-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c16-14(11-12-5-2-1-3-6-12)15-9-8-13-7-4-10-17-13/h1-7,10H,8-9,11H2,(H,15,16) |
InChI Key |
RILSDBRDIYIROS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)

![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)